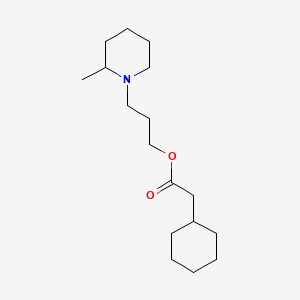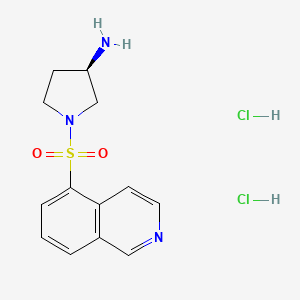
(R)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an isoquinoline ring, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with ®-pyrrolidin-3-ylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic research.
類似化合物との比較
Similar Compounds
- Isoquinoline-5-sulfonyl chloride hydrochloride
- 8-Methyl isoquinoline-5-sulfonyl chloride
Uniqueness
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
特性
分子式 |
C13H17Cl2N3O2S |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
(3R)-1-isoquinolin-5-ylsulfonylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13;;/h1-4,6,8,11H,5,7,9,14H2;2*1H/t11-;;/m1../s1 |
InChIキー |
WMCAWJHVTDWNAO-NVJADKKVSA-N |
異性体SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
正規SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
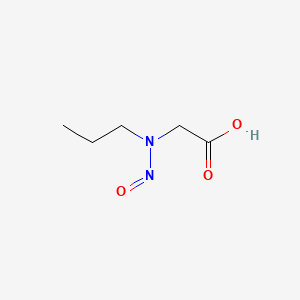
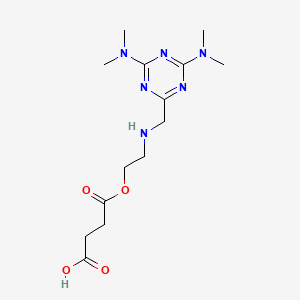
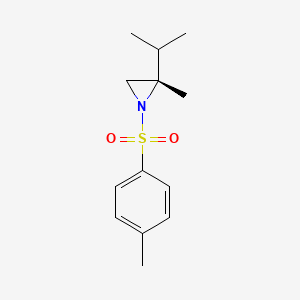
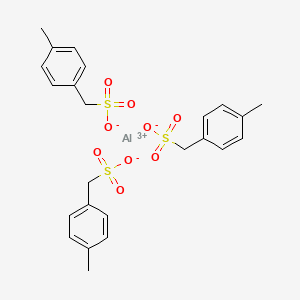

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
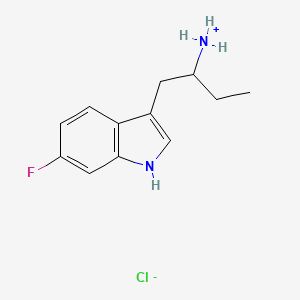
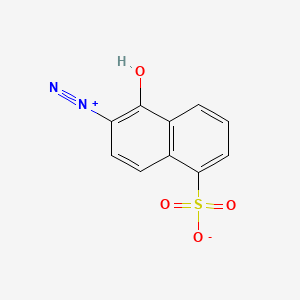
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
